ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Overview

Description

Ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound that appears to be related to various synthetic derivatives of indole, a core structure present in many natural products and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the general class of compounds is of significant interest in the field of medicinal chemistry due to their biological activity and potential therapeutic applications.

Synthesis Analysis

The synthesis of related indole derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the enantioselective synthesis of ethyl 6-substituted hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates involves the reaction of the ethyl ester of L-tryptophan with benzotriazole and 2,5-dimethoxytetrahydrofuran . This suggests that the synthesis of the compound may also involve multi-step reactions starting from tryptophan derivatives, with the potential use of similar reagents to introduce the 2-furyl substituent.

Molecular Structure Analysis

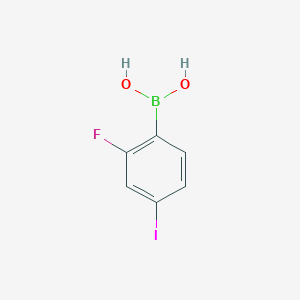

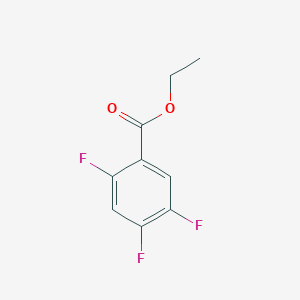

The molecular structure of ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate would include several key features: an ethyl ester group, a 2-furyl substituent, and a tetrahydroindole core with a keto group. The presence of these functional groups would influence the compound's reactivity and interaction with biological targets. The indole core is a common motif in many biologically active molecules, and modifications on this core, such as the introduction of a furyl group, can significantly alter the compound's properties .

Chemical Reactions Analysis

The indole derivatives are versatile in chemical reactions, often serving as key intermediates for further functionalization. For example, the synthesis of indoles from ethyl pyrrole-2-carboxylate involves acylation and subsequent conversion into various functionalized indoles . This indicates that the compound could also undergo similar transformations, allowing for the introduction of additional substituents or modification of existing ones to enhance its biological activity or alter its physical and chemical properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of similar indole derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the keto group, and the presence of chiral centers which could affect its optical properties. The furyl group could also contribute to the compound's electronic characteristics, potentially making it a candidate for further study in materials science or as a pharmacophore in drug design .

Scientific Research Applications

Synthesis and Reactivity

The compound ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been involved in various synthetic reactions and pathways, highlighting its versatility in organic synthesis. A notable example includes its generation through reactions involving 5-aryl-3-arylmethylene substituted 3H-furan-2-ones and 3H-pyrrol-2-ones with acetoacetic ester, producing ethyl 4-(arylmethylene)-6-oxo-2-aryl-4,5,6,7-tetrahydrobenzofuran-5-carboxylates and ethyl 4-(arylmethylene)-6-oxo-2-aryl-4,5,6,7-tetrahydro-1H-indole-5-carboxylates. These transformations are validated by IR and 1H NMR spectroscopy, indicating the compound's role in facilitating the synthesis of complex heterocyclic systems (Anis’kova, Yegorova, & Chadina, 2008).

Antimicrobial and Anticancer Potential

The compound and its derivatives have also been evaluated for biological activities, notably in antimicrobial and anticancer studies. In one study, a series of derivatives were synthesized and assessed in vitro for their antimicrobial and anticancer potential. One derivative showed almost equipotent activity against Escherichia coli compared to the standard drug, norfloxacin, while another was more potent than the standard drug 5-fluorouracil against a colon cancer cell line, highlighting the compound's potential as a scaffold for developing therapeutic agents (Sharma et al., 2012).

Chemical Structure and Properties

The structural and physicochemical properties of ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate derivatives have been extensively studied to understand their reactivity and potential applications. For instance, the synthesis and crystal structure of related compounds have been determined, providing insight into their molecular configurations and potential for forming supramolecular structures through hydrogen bonding, which could be relevant in material science and pharmaceutical formulations (Hu et al., 2018).

Future Directions

properties

IUPAC Name |

ethyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-3-20-16(19)15-9(2)14-11(17-15)7-10(8-12(14)18)13-5-4-6-21-13/h4-6,10,17H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYLXGGTNSMQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201139014 | |

| Record name | Ethyl 6-(2-furanyl)-4,5,6,7-tetrahydro-3-methyl-4-oxo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

CAS RN |

27463-52-1 | |

| Record name | Ethyl 6-(2-furanyl)-4,5,6,7-tetrahydro-3-methyl-4-oxo-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27463-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2-furanyl)-4,5,6,7-tetrahydro-3-methyl-4-oxo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)